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molecular formula C10H10BrN3OS B8367098 1-(6-Bromo-2-benzothiazolyl)-3-ethylurea

1-(6-Bromo-2-benzothiazolyl)-3-ethylurea

Cat. No. B8367098
M. Wt: 300.18 g/mol
InChI Key: CCOZLAKGZRSBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091227B2

Procedure details

About 0.75 g of 6-bromo-1,3-benzothiazol-2-amine (crude) is dissolved in about 15 mL DMF. About 0.5 mL of ethylisocyanate is added followed by about 0.9 mL triethylamine and the solution is heated to about 80° C. under good agitation. The solution is allowed to stir for about 4 hours then cooled to RT. The solvent is removed in vacuo and the solids are washed well with ether. The product is further purified by column chromatography.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([NH2:9])[S:8][C:4]=2[CH:3]=1.[CH2:12]([N:14]=[C:15]=[O:16])[CH3:13].C(N(CC)CC)C>CN(C=O)C>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([NH:9][C:15]([NH:14][CH2:12][CH3:13])=[O:16])[S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
BrC1=CC2=C(N=C(S2)N)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)N=C=O
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to RT
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
WASH
Type
WASH
Details
the solids are washed well with ether
CUSTOM
Type
CUSTOM
Details
The product is further purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=CC2=C(N=C(S2)NC(=O)NCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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